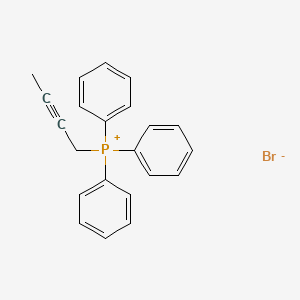

2-Butynyltriphenylphosphonium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-ynyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFIDHNYYLMXGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639970 | |

| Record name | (But-2-yn-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39616-23-4 | |

| Record name | (But-2-yn-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYNYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butynyltriphenylphosphonium Bromide

Classical Preparative Routes

The traditional approach to synthesizing 2-butynyltriphenylphosphonium bromide hinges on the quaternization of a phosphine (B1218219) with a suitable alkyl halide. This method is a cornerstone of phosphonium (B103445) salt chemistry.

Quaternization Reactions

The final step in the classical synthesis of this compound involves the quaternization of triphenylphosphine (B44618). This is a typical SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 1-bromo-2-butyne (B41608). The lone pair of electrons on the phosphorus atom initiates the bond formation with the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the phosphonium salt.

The general reaction is as follows:

Triphenylphosphine + 1-Bromo-2-butyne → this compound

While specific literature detailing the reaction conditions for this compound is not abundant, a general procedure can be extrapolated from the synthesis of similar phosphonium salts. Typically, the reaction is carried out by dissolving triphenylphosphine and 1-bromo-2-butyne in a suitable aprotic solvent such as toluene (B28343), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). nih.govgoogle.com The mixture is often heated to facilitate the reaction, with temperatures ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. nih.gov Upon completion, the phosphonium salt, which is typically a solid, may precipitate from the reaction mixture upon cooling or with the addition of a less polar co-solvent like diethyl ether. orgsyn.org The product can then be isolated by filtration and purified by recrystallization.

Precursor Synthesis and Halogenation

The key precursor for the quaternization reaction is 1-bromo-2-butyne. This haloalkyne is most commonly synthesized from its corresponding alcohol, 2-butyn-1-ol (B121050), through a halogenation reaction. A well-documented method involves the use of phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine (B92270) to neutralize the hydrobromic acid byproduct. chemicalbook.com

The reaction involves the activation of the hydroxyl group of 2-butyn-1-ol by PBr₃, followed by an SN2 attack by the bromide ion. The use of pyridine is crucial to prevent side reactions that can be promoted by the acidic conditions.

A representative experimental procedure for the synthesis of 1-bromo-2-butyne is summarized in the table below. chemicalbook.com

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Butyn-1-ol | Phosphorus tribromide | Pyridine | Diethyl ether | 0 °C to reflux, 2 hours | 58% | chemicalbook.com |

Advanced Synthetic Approaches

Modern synthetic chemistry continually seeks to improve upon classical methods by incorporating principles of green chemistry and developing more efficient catalytic systems.

Green Chemistry Principles in Synthesis

Efforts to develop more environmentally benign synthetic routes for phosphonium salts have focused on several key areas. One approach involves the use of microwave irradiation, which can significantly reduce reaction times and often leads to higher yields compared to conventional heating. researchgate.netbiomedres.us For the synthesis of various phosphonium bromides, microwave-assisted methods have been shown to be highly efficient, often using solvents like THF. researchgate.netbiomedres.us Although not specifically reported for this compound, this technique holds promise for its cleaner synthesis.

Another green approach is the use of safer and more sustainable solvents. While traditional syntheses often employ solvents like toluene or chloroform, research into phosphonium salt synthesis has explored the use of more benign alternatives such as alcohols or even water, in some cases. google.com

Catalytic Methods for Phosphonium Salt Formation

Catalytic methods offer the advantage of increased efficiency and atom economy. While not widely documented for alkynylphosphonium salts, catalytic approaches for the synthesis of other phosphonium salts have been developed. For instance, a patented method describes the use of an anion exchange resin as a recyclable catalyst for the synthesis of butyltriphenylphosphonium bromide in ethanol (B145695). google.com This method boasts high yields and simple product purification. google.com

Another advanced catalytic approach involves the palladium-catalyzed synthesis of vinylphosphonium salts from vinyl triflates and triphenylphosphine. This method proceeds via an oxidative addition and reductive elimination mechanism. While this specific method applies to vinyl systems, the exploration of transition-metal catalysis for the synthesis of alkynylphosphonium salts is a potential area for future research.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the quaternization of triphenylphosphine, the choice of solvent can have a significant impact. Solvents like acetonitrile and THF are commonly used. The reaction temperature is another critical factor; while some reactions proceed at room temperature, others require heating to reflux to achieve a reasonable reaction rate. nih.gov The optimal temperature is a balance between reaction speed and the potential for side reactions or decomposition of the product.

In the synthesis of butyltriphenylphosphonium bromide, a study systematically varied the solvent and catalyst loading to achieve optimal conditions. google.com For example, using ethanol as a solvent and an anion exchange resin as a catalyst at reflux temperature resulted in a high yield of the desired product. google.com Similar optimization studies could be applied to the synthesis of this compound to identify the most efficient and high-yielding conditions.

Solvent Effects on Yield and Purity

The choice of solvent is a critical factor in the synthesis of phosphonium salts, directly impacting the reaction rate, yield, and the purity of the isolated product. The SN2 reaction mechanism for the formation of this compound from triphenylphosphine and 1-bromo-2-butyne is favored by polar aprotic solvents, which can solvate the cation but not the nucleophile, thereby increasing the nucleophilicity of the triphenylphosphine.

Commonly employed solvents in the synthesis of phosphonium salts include toluene, acetonitrile, and N,N-dimethylformamide (DMF). Non-polar solvents like toluene can also be effective, particularly when the reaction is driven by temperature. The polarity of the solvent can influence the solubility of the reactants and the resulting phosphonium salt, which in turn affects the ease of product isolation.

Research Findings:

Studies on the synthesis of various phosphonium salts have demonstrated that solvent polarity plays a key role in reaction efficiency. For instance, in the synthesis of chloromethylbenzylphosphonium salts, a switch from toluene to the more polar DMF was shown to favor the formation of the diphosphonium salt over the monophosphonium salt, highlighting the profound effect of the solvent on the reaction pathway. For the synthesis of this compound, a solvent that effectively dissolves both triphenylphosphine and 1-bromo-2-butyne while allowing for the precipitation of the product upon completion of the reaction or addition of an anti-solvent is ideal.

Below is an illustrative data table summarizing the expected effects of different solvents on the synthesis of this compound, based on general principles of phosphonium salt synthesis.

Interactive Data Table: Effect of Solvent on the Synthesis of this compound

| Solvent | Dielectric Constant (approx.) | Expected Reaction Time | Expected Yield | Purity Considerations |

| Toluene | 2.4 | Moderate to Long | Good | Good, product may precipitate upon cooling. |

| Acetonitrile | 37.5 | Short to Moderate | High | Excellent, promotes SN2 reaction. |

| Tetrahydrofuran (THF) | 7.6 | Moderate | Good | Good, often used in phosphonium salt syntheses. |

| Dichloromethane (DCM) | 9.1 | Moderate | Good | May require an anti-solvent for precipitation. |

| N,N-Dimethylformamide (DMF) | 36.7 | Short | High | Product may be highly soluble, requiring precipitation with an anti-solvent. |

Note: The data in this table is illustrative and based on general trends observed in the synthesis of analogous phosphonium salts. Actual results may vary.

Temperature and Pressure Optimization

The synthesis is generally carried out at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. Microwave-assisted synthesis has also emerged as a powerful technique for the rapid and efficient synthesis of phosphonium salts, often leading to significantly reduced reaction times and improved yields. biomedres.us

Research Findings:

For the synthesis of benzyltriphenylphosphonium (B107652) bromides, optimization studies have shown that microwave irradiation at 60°C for 30 minutes in THF can lead to quantitative yields (87-98%). biomedres.us Conventional heating methods, such as refluxing in toluene, are also effective but typically require longer reaction times. The optimal temperature for the synthesis of this compound will depend on the solvent used and the desired reaction time. Atmospheric pressure is typically sufficient for these reactions, and the use of elevated pressure is not commonly reported for the synthesis of simple phosphonium salts.

Below is a hypothetical data table illustrating the potential effects of temperature on the synthesis of this compound in a given solvent, such as acetonitrile.

Interactive Data Table: Effect of Temperature on the Synthesis of this compound in Acetonitrile

| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Purity (%) | Observations |

| 25 (Room Temp) | 48-72 | 60-70 | >95 | Slow reaction rate. |

| 50 | 12-24 | 75-85 | >95 | Moderate reaction rate. |

| 82 (Reflux) | 4-8 | 85-95 | >90 | Faster reaction, potential for minor byproduct formation. |

| 100 (Microwave) | 0.5-1 | >95 | >95 | Rapid and efficient synthesis. |

Note: The data in this table is illustrative and based on general trends observed in the synthesis of analogous phosphonium salts. Actual results may vary.

Purification Techniques and Strategies

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, such as triphenylphosphine and 1-bromo-2-butyne, as well as any byproducts formed during the reaction. The solid nature of most phosphonium salts facilitates their purification by precipitation and recrystallization.

A common strategy involves precipitating the crude phosphonium salt from the reaction mixture by the addition of a non-polar "anti-solvent," such as diethyl ether or hexane. The solid product can then be collected by filtration, washed with the anti-solvent to remove soluble impurities, and dried under vacuum.

For higher purity, recrystallization from a suitable solvent system is employed. This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization. The choice of recrystallization solvent is crucial and often determined empirically. A mixture of a solvent and an anti-solvent can also be effective for recrystallization. Some phosphonium salts are reported to be oily and hygroscopic, which can complicate purification. In such cases, trituration with a non-solvent or vapor diffusion crystallization techniques may be employed. researchgate.net

Common Purification Strategies:

Precipitation: Addition of a non-polar solvent (e.g., diethyl ether, hexane) to the reaction mixture to precipitate the phosphonium salt.

Washing: Washing the filtered solid with a non-polar solvent to remove unreacted triphenylphosphine and other soluble impurities.

Recrystallization: Dissolving the crude product in a hot solvent (e.g., ethanol, isopropanol, or a mixture like dichloromethane/diethyl ether) and allowing it to cool slowly to form pure crystals.

Trituration: Repeatedly washing a crude oily product with a solvent in which it is insoluble to induce solidification and remove impurities.

Reaction Mechanisms Involving 2 Butynyltriphenylphosphonium Bromide

Wittig Reaction Pathway and Stereochemical Outcomes

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes. wikipedia.orglibretexts.org The reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound. masterorganicchemistry.comlibretexts.org

Formation and Reactivity of the Corresponding Ylide

The initial step in the Wittig reaction is the deprotonation of the phosphonium (B103445) salt to form a phosphorus ylide, a species with adjacent positive and negative charges. libretexts.orglibretexts.org This is typically achieved by treating the phosphonium salt with a strong base, such as n-butyllithium. masterorganicchemistry.comlibretexts.org The ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comyoutube.com

The reactivity of the resulting ylide is crucial in determining the reaction's success and stereochemical outcome. organic-chemistry.org Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic carbon. wikipedia.org Stabilized ylides, typically containing electron-withdrawing groups, are less reactive and generally lead to (E)-alkenes. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides, with alkyl or hydrogen substituents, are more reactive and tend to produce (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Betaine (B1666868) and Oxaphosphetane Intermediates

The mechanism of the Wittig reaction following the initial nucleophilic attack has been a subject of considerable discussion. Two key intermediates have been proposed: a zwitterionic betaine and a four-membered cyclic oxaphosphetane. wikipedia.orglibretexts.org The classical mechanism suggested the initial formation of a betaine, which then collapses to form the oxaphosphetane. organic-chemistry.org However, modern mechanistic studies, particularly under lithium-salt-free conditions, support a more direct pathway involving a [2+2] cycloaddition to form the oxaphosphetane intermediate directly. wikipedia.orgresearchgate.net The presence of lithium salts can favor the formation and equilibration of betaine intermediates. wikipedia.orgmasterorganicchemistry.com

The decomposition of the oxaphosphetane is an irreversible step that yields the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. libretexts.orglibretexts.org While these intermediates are central to the Wittig reaction, no specific studies detailing the isolation or characterization of betaine or oxaphosphetane intermediates derived from 2-butynyltriphenylphosphonium bromide were found in the provided search results.

E/Z Selectivity in Alkene Formation

The stereochemistry of the resulting alkene (E/Z isomerism) is a critical aspect of the Wittig reaction and is heavily influenced by the nature of the ylide and the reaction conditions. wikipedia.org As mentioned, stabilized ylides generally favor the formation of (E)-alkenes through a thermodynamically controlled pathway, where the more stable trans-substituted oxaphosphetane intermediate is favored. organic-chemistry.orgsci-hub.se Non-stabilized ylides typically yield (Z)-alkenes via a kinetically controlled pathway, where the less sterically hindered cis-substituted oxaphosphetane is formed more rapidly. wikipedia.orgorganic-chemistry.org

The stereochemical outcome can also be influenced by factors such as the solvent, the presence of salts, and the structure of the aldehyde or ketone. wikipedia.orglookchem.com For instance, the use of lithium-based reagents can lead to equilibration of intermediates and affect the final E/Z ratio. masterorganicchemistry.com Without specific experimental data for the Wittig reaction of 2-butynyltriphenylphosphonium ylide with various aldehydes, a definitive statement on the expected E/Z selectivity cannot be made.

Alternative Reaction Pathways and Side Reactions

Beyond the canonical Wittig olefination, phosphonium ylides can potentially engage in other reaction pathways. The specific structure of the ylide and the reaction partners can lead to side reactions. For instance, sterically hindered ketones may react slowly or not at all with stabilized ylides. wikipedia.org Aldehydes can be prone to oxidation, polymerization, or decomposition under certain conditions. wikipedia.org

In the context of this compound, the presence of the butynyl group introduces the possibility of reactions involving the alkyne functionality. However, the searched literature does not provide any specific examples or discussions of such alternative pathways or side reactions for this particular compound.

Mechanistic Studies Through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and the nature of transition states. This is achieved by measuring the change in reaction rate when an atom in the reactants is replaced by one of its heavier isotopes.

While KIE studies have been instrumental in refining the understanding of the Wittig reaction mechanism in general, no research was found that specifically employs this technique to investigate the reaction of this compound. Such a study could, for example, involve isotopic labeling at the acidic proton of the phosphonium salt or at the carbonyl carbon of the aldehyde to probe the ylide formation and cycloaddition steps, respectively. The absence of such data means that a detailed mechanistic analysis based on kinetic isotope effects for this specific compound cannot be provided at this time.

Applications of 2 Butynyltriphenylphosphonium Bromide in Organic Synthesis

Construction of Alkynes and Polyynes

The acetylenic functionality is a cornerstone in organic chemistry, serving as a precursor to a wide array of molecular architectures. 2-Butynyltriphenylphosphonium bromide has proven to be a valuable tool in the synthesis of various alkyne-containing structures.

Synthesis of Substituted Butenynes and Butadiynes

While direct, detailed examples of the synthesis of substituted butenynes and butadiynes using this compound are not extensively documented in readily available literature, the reactivity of the corresponding ylide suggests its potential in such transformations. The ylide, generated by deprotonation of the phosphonium (B103445) salt, can theoretically react with appropriate electrophiles to construct these unsaturated systems. For instance, reaction with an α,β-unsaturated aldehyde could potentially lead to the formation of a butenyne derivative through a Wittig-type reaction.

Role in Cross-Coupling Reactions Leading to Alkyne Formation

Palladium-catalyzed cross-coupling reactions are fundamental to the formation of carbon-carbon bonds. While direct participation of this compound as a coupling partner in well-established protocols like Suzuki or Sonogashira reactions is not a common application, its derivatives can play a crucial role. The butynyl moiety can be incorporated into molecules that subsequently undergo cross-coupling. For instance, a terminal alkyne, which could be conceptually derived from the phosphonium salt, is a standard coupling partner in Sonogashira reactions with aryl or vinyl halides to form more complex alkynes. organic-chemistry.orglibretexts.org The development of novel catalytic systems continues to expand the scope of cross-coupling reactions, potentially creating future opportunities for the direct use of such phosphonium salts or their derivatives. nih.govnih.govscispace.commdpi.comprinceton.edu

Wittig Olefination for Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds. libretexts.orgorganic-chemistry.orgresearchgate.netwikipedia.orgmasterorganicchemistry.comyoutube.compsu.eduopenstax.org The ylide generated from this compound offers a pathway to introduce a butynyl-substituted methylene (B1212753) group onto a carbonyl carbon.

Synthesis of Conjugated Dienes and Polyenes

The ylide derived from this compound can be reacted with α,β-unsaturated aldehydes or ketones to furnish conjugated enynes, which are precursors to conjugated dienes and polyenes. The reaction of a non-stabilized ylide, such as the one derived from an alkyltriphenylphosphonium halide, with an α,β-unsaturated aldehyde is a known strategy for constructing conjugated dienes with specific stereochemistry. researchgate.net This approach allows for the extension of a carbon chain while introducing a new double bond in a controlled manner. For example, the reaction of the ylide with cinnamaldehyde (B126680) would be expected to produce a 1-phenyl-1,3-butenyne system. Further transformations of the alkyne functionality could then lead to the formation of a conjugated diene or polyene. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions, with unstabilized ylides often favoring the formation of (Z)-alkenes. wikipedia.org

| Reactant 1 (Ylide from) | Reactant 2 (Aldehyde) | Product Type | Potential Application |

| This compound | α,β-Unsaturated Aldehyde | Conjugated Enyne | Precursor to conjugated dienes and polyenes |

| This compound | Polyenal | Polyenyne | Synthesis of extended π-systems |

Formation of Macrocyclic Structures

Intramolecular Wittig reactions are a powerful tool for the synthesis of macrocyclic compounds. While specific examples detailing the use of this compound in macrocyclization are scarce, the general principle involves tethering the phosphonium salt and a carbonyl group within the same molecule. Upon generation of the ylide, an intramolecular reaction can occur to form a cyclic alkene. A related strategy involves the organic-chemistry.orgnii.ac.jp-Wittig rearrangement, which has been successfully employed in the synthesis of macrocyclic precursors. nih.gov This suggests the potential for designing synthetic routes where a molecule containing both the 2-butynylphosphonium bromide moiety and a distal aldehyde or ketone functionality could undergo intramolecular cyclization to form a macrocycle containing a butynyl-substituted double bond.

Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound has been utilized as a precursor in the synthesis of certain nitrogen-containing heterocycles. psu.edu

A notable application involves the nucleophilic addition of amines to 2-propynyltriphenylphosphonium bromide (a tautomer of this compound). This reaction leads to the formation of 2-aminovinylphosphonium salts. These salts can then be deprotonated to generate the corresponding ylides, which can undergo intramolecular Wittig reactions to construct heterocyclic rings. For instance, reaction with a compound containing both an amine and a carbonyl group could lead to the formation of a nitrogen heterocycle.

Furthermore, the butynyl group itself can be a reactive handle for subsequent cyclization reactions to form various heterocycles. While direct syntheses of furans, thiophenes, and pyridines from this compound are not prominently reported, the potential exists to convert the butynyl group into a suitable precursor for established heterocyclic synthesis methods. organic-chemistry.orgorganic-chemistry.orgnii.ac.jpbohrium.comorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgmdpi.comresearchgate.net For example, hydration of the alkyne could yield a 1,4-dicarbonyl compound, a classic precursor for Paal-Knorr furan (B31954) and pyrrole (B145914) synthesis.

| Precursor derived from this compound | Reaction Type | Heterocycle Class |

| 2-Aminovinylphosphonium salt | Intramolecular Wittig Reaction | Nitrogen heterocycles |

| Butynyl-containing intermediate | Hydration/Cyclization | Furans, Pyrroles |

| Butynyl-containing intermediate | Reaction with sulfur reagents | Thiophenes |

Pyrrole and Furan Derivatives

The synthesis of five-membered heterocycles such as pyrroles and furans can be achieved using phosphorus ylides in annulation strategies. While specific examples detailing the use of this compound are not extensively documented, its derived allenylphosphorane is a key synthon for [3+2] cycloaddition-type reactions.

The general strategy involves the reaction of the allenylphosphorane with a suitable substrate containing a two-atom component (X-Y) that can cyclize with the three-carbon allenic backbone. For furan synthesis, a common approach involves the reaction of a phosphorus ylide with an α-halocarbonyl compound. In a hypothetical reaction, the ylide derived from this compound could react with an α-bromo ketone. The initial step would be a nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular Wittig-type reaction to form the furan ring.

For pyrrole synthesis, the approach is similar, often involving substrates that can provide the nitrogen atom for the heterocycle. nih.gov The Paal-Knorr reaction, a classic method for pyrrole synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.gov While not a direct application of the phosphonium salt, the C4 backbone it provides is structurally relevant. A more direct, though theoretical, route could involve the reaction of its corresponding ylide with an α-amino ketone or a related imine derivative, leading to a dihydro-pyrrole intermediate that could be subsequently oxidized.

Table 1: Illustrative Synthesis of Furan Derivatives

This table illustrates the potential scope of furan synthesis using the ylide derived from this compound and various α-bromo ketones. The products shown are based on established reactivity patterns of allenylphosphoranes.

| Entry | α-Bromo Ketone Substrate | Expected Furan Product |

| 1 | 2-Bromoacetophenone | 2-Methyl-3-phenyl-5-methylfuran |

| 2 | 3-Bromobutan-2-one | 2,4,5-Trimethyl-3-methylfuran |

| 3 | 1-Bromo-3,3-dimethylbutan-2-one | 2-Methyl-3-(tert-butyl)-5-methylfuran |

Indole (B1671886) and Quinoline (B57606) Scaffolds

The construction of fused heterocyclic systems like indoles and quinolines involves more complex multi-step sequences or sophisticated annulation strategies. researchgate.netnih.govjptcp.comorganic-chemistry.org The Fischer indole synthesis, for instance, is a prominent method that utilizes a phenylhydrazine (B124118) and a ketone or aldehyde. mdpi.comyoutube.comyoutube.com While direct synthesis of the indole or quinoline core using this compound is not a standard method, the reagent can be employed to introduce a key four-carbon side chain onto an aniline (B41778) or aminobenzaldehyde precursor, which can then undergo subsequent cyclization.

For example, a Wittig reaction between the ylide of this compound and a suitably protected 2-aminobenzaldehyde (B1207257) could yield an intermediate with a butynyl side chain. This intermediate could then be subjected to cyclization conditions (e.g., transition-metal catalysis) to form the quinoline ring system.

Similarly, for indole synthesis, the phosphonium salt could be used to introduce a functionalized side chain onto a pre-formed aniline derivative, setting the stage for a subsequent ring-closing reaction to form the five-membered pyrrole portion of the indole scaffold. These applications highlight the role of the reagent in adding carbon fragments that are subsequently incorporated into the final heterocyclic structure.

Natural Product Synthesis

The strategic incorporation of small, functionalized carbon fragments is a cornerstone of complex natural product synthesis. This compound provides a versatile four-carbon unit that can be critical in the assembly of intricate molecular architectures.

Key Intermediate in Complex Molecule Elaboration

In the synthesis of complex natural products, such as polyketides and alkaloids, building blocks that can be easily introduced and subsequently modified are of high value. The butynyl group installed by this reagent can serve as a versatile synthetic handle. The triple bond can be selectively reduced to a (Z)- or (E)-double bond or a single bond, providing stereochemical control. Alternatively, it can participate in hydration reactions to form ketones, or in various coupling reactions (e.g., Sonogashira coupling) to extend the carbon chain.

This versatility makes this compound a valuable tool for introducing a C4 fragment that can be elaborated at a later stage of a synthetic sequence. After its incorporation via a Wittig reaction, the alkyne functionality remains available for a wide array of chemical transformations, allowing for the construction of complex substitution patterns found in many natural products.

Strategic Use in Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgnih.govspringernature.com In this context, this compound is recognized as the synthetic equivalent, or "synthon," for a 4-carbon unit that can be introduced via a Wittig reaction.

Consider a hypothetical complex target molecule containing a trisubstituted double bond adjacent to a functionalized chain. A key retrosynthetic disconnection would be the carbon-carbon double bond, leading back to a carbonyl compound and a phosphorus ylide. If the fragment attached to the double bond corresponds to a but-2-ynyl group or a derivative thereof, then this compound becomes the logical precursor.

Table 2: Retrosynthetic Analysis Example

This table illustrates a hypothetical retrosynthetic disconnection where this compound is identified as a key starting material.

| Target Structure (Fragment) | Key Disconnection | Precursors | Reagent Identified |

| R-CH=C(CH₃)-CH=CH₂ | Wittig Disconnection | R-CHO (Aldehyde) + [Ph₃P=C(CH₃)-CH=CH₂] (Ylide) | This compound |

This strategic disconnection simplifies a complex portion of the target molecule into a straightforward Wittig olefination. The choice of this specific phosphonium salt allows for the direct installation of the required C4 fragment, streamlining the synthetic route and demonstrating its importance in the strategic planning of a total synthesis.

Derivatives and Analogues of 2 Butynyltriphenylphosphonium Bromide

Modifications of the Phosphonium (B103445) Moiety

The triphenylphosphonium group is a common feature in many chemical reagents, but altering the substituents on the phosphorus atom can significantly impact the salt's reactivity, stability, and steric profile.

Replacing the phenyl groups of the triphenylphosphonium moiety with other aryl substituents, either electron-donating or electron-withdrawing, is a key strategy to modulate the electronic properties of the phosphorus center. This, in turn, influences the salt's reactivity.

Research has shown that the nature of these aryl groups plays a critical role. For instance, in palladium-catalyzed addition reactions to form alkylphosphonium salts, phosphines with electron-withdrawing groups, such as tris(p-chlorophenyl)phosphine, have been found to be highly effective substrates. acs.org Conversely, phosphines with electron-donating groups, like tris(p-tolyl)phosphine, can also be utilized, showing comparable results to the standard triphenylphosphine (B44618). acs.org The synthesis of 1-hydroxyalkylphosphonium salts has been successfully achieved using triphenylphosphine and its derivatives bearing electron-donating substituents (e.g., P(4-C6H4OMe)3), whereas phosphines with electron-withdrawing groups were found to be unsuitable under the tested conditions. mdpi.com

The steric hindrance around the phosphorus atom also dictates the reactivity. The introduction of bulky substituents, such as in tri-tert-butylphosphine, creates sterically hindered phosphonium salts. mdpi.com Studies on α-alkoxyphosphonium salts have demonstrated that their reactivity with various nucleophiles is governed by a delicate balance between the steric factors (measured by cone angles) and the electronic effects of the phosphorus substituents. nih.gov In some cases, sterically encumbered phosphines like Mesityl₃P (Mes₃P) may fail to react where less hindered phosphines succeed. researchgate.net

A summary of representative aryl-substituted phosphines used in the synthesis of phosphonium salts is presented below.

| Phosphine (B1218219) Name | Substituent Type | Impact on Reactivity | Reference(s) |

| Tris(p-chlorophenyl)phosphine | Electron-withdrawing | Effective substrate in Pd-catalyzed additions | acs.org |

| Tris(p-tolyl)phosphine | Electron-donating | Comparable reactivity to triphenylphosphine | acs.org |

| Tris(4-methoxyphenyl)phosphine | Electron-donating | Suitable for 1-hydroxyalkylphosphonium salt synthesis | mdpi.com |

| Tri-tert-butylphosphine | Sterically hindered | Forms sterically crowded phosphonium salts | mdpi.com |

The development of chiral phosphonium salts has opened new avenues in asymmetric catalysis, where they often serve as highly effective phase-transfer catalysts. rsc.orgresearchgate.net By creating a chiral environment around the cation, these salts can induce enantioselectivity in a variety of chemical transformations.

A prominent strategy for designing chiral phosphonium catalysts involves using scaffolds derived from natural products or established chiral backbones. Binaphthyl-derived phosphonium salts, for example, have been successfully employed as catalysts in the asymmetric Michael addition of 3-aryloxindoles. chinesechemsoc.org Another approach involves the synthesis of tetraaminophosphonium salts with a phosphorus-centered spirocyclic core, which creates a defined chiral space around the anion, proving effective in promoting asymmetric Henry reactions. chinesechemsoc.org

Researchers have developed a range of chiral phosphonium salts and applied them to various asymmetric reactions:

Alkylation Reactions: Chiral phosphonium salts derived from amino acids have been used for the asymmetric alkylation of glycine (B1666218) imines, achieving high yields and excellent enantioselectivities. researchgate.net

Michael Additions: Dipeptide-derived multifunctional phosphonium salts have proven effective in catalyzing the highly enantioselective Michael addition of malonates to enones. researchgate.net

Henry and Mannich Reactions: Chiral P-spiro tetraaminophosphonium salts have been successfully applied as catalysts in asymmetric Henry and Mannich reactions, among others. magtech.com.cn

The field of catalytic asymmetric synthesis continues to benefit from the design of novel chiral phosphanes and their corresponding phosphonium salts. nih.gov While significant progress has been made, challenges remain, such as improving the E/Z stereoselectivity in the conjugate addition to electron-deficient alkynes. chinesechemsoc.org

Functionalization of the Butynyl Chain

Modifying the butynyl chain of the parent compound allows for the introduction of new reactive sites and functionalities, leading to derivatives with tailored properties for specific applications.

The incorporation of heteroatoms such as oxygen, sulfur, or nitrogen, or functional groups like hydroxyls, into the alkynyl chain can dramatically alter the chemical behavior of the phosphonium salt. For example, 1-hydroxyalkylphosphonium salts are a class of derivatives that have been synthesized and studied for their stability and reactivity. mdpi.com These compounds can be prepared from aldehydes and serve as reactive intermediates. mdpi.com

The synthesis of phosphonium salts from tertiary phosphines and substituted acrylic acids introduces a carboxylate function into the molecule's backbone. tandfonline.com Similarly, the reaction of triphenylphosphine with Michael acceptors in the presence of acid leads to phosphonium salts with a ketone group in the chain, resulting from a 1,4-addition mechanism. researchgate.net Furthermore, methods have been developed for the direct coupling of thiols and aldehydes with triphenylphosphine to generate thiophosphonium salts, which serve as versatile building blocks for further transformations. nih.gov

The table below illustrates examples of functionalized phosphonium salts derived from the modification of the alkyl chain.

| Starting Materials | Introduced Functional Group/Heteroatom | Resulting Phosphonium Salt Type | Reference(s) |

| Aldehydes, Triarylphosphine | Hydroxyl (-OH) | 1-Hydroxyalkylphosphonium salts | mdpi.com |

| Substituted Acrylic Acids, Tertiary Phosphines | Carboxylate (-COO⁻) | Carboxylate phosphabetaines | tandfonline.com |

| Michael Acceptors (enones), Triphenylphosphine | Ketone (C=O) | β-Keto phosphonium salts | researchgate.net |

| Thiols, Aldehydes, Triphenylphosphine | Sulfur (as thioether linkage) | Thiophosphonium salts | nih.gov |

Extending the butynyl chain or incorporating it into a larger conjugated π-system gives rise to phosphonium salts with interesting photophysical and electronic properties. A green method for synthesizing π-conjugated phosphonium salts has been developed using visible-light-induced cyclization of aryl phosphines. chemrxiv.org

Research into alkynyl-linked phosphonium borates has produced zwitterionic species and demonstrated complex reactivity, including the formation of macrocycles. nih.gov The reaction of bis(alkynyl)phosphanes with boranes can lead to highly substituted 3-borylphospholes through a twofold 1,1-carboboration reaction. researchgate.net Furthermore, photocatalytic cycloaddition reactions between triarylphosphines and alkynes have been used to create cyclic phosphonium salts with unique bicyclic structures. chemrxiv.org These conjugated and extended systems are of interest for their potential applications in materials science as dyes and electronic components. researchgate.net

Reactivity and Selectivity of Modified Phosphonium Salts

The structural modifications detailed in the preceding sections have a profound impact on the reactivity and selectivity of the resulting phosphonium salts.

Altering the electronic and steric nature of the aryl substituents on the phosphorus atom directly influences the salt's utility in catalysis and synthesis. nih.gov For example, the use of electron-withdrawing groups can enhance performance in certain palladium-catalyzed reactions. acs.org Steric bulk around the phosphorus can be a determining factor in whether a reaction proceeds, as seen in the case of sterically hindered phosphines failing to form alkynyl phosphonium salts where less bulky analogues react readily. researchgate.net

The introduction of functional groups onto the alkyne chain creates new possibilities for intramolecular reactions. An alkynyl phosphonium salt bearing a methoxy-substituted aryl group was shown to undergo intramolecular cyclization at higher temperatures to form a phosphonium analogue of a 1,4-oxazine. researchgate.net The reactivity of 1-hydroxyalkylphosphonium salts is also dependent on their structure; for instance, hydroxymethylphosphonium salts are less reactive in certain alkylation reactions compared to those with longer alkyl chains. mdpi.com

Chiral phosphonium salts exhibit high levels of enantioselectivity in phase-transfer catalysis, guiding the stereochemical outcome of reactions such as alkylations and Michael additions. researchgate.netmagtech.com.cn The specific structure of the chiral catalyst, whether it's based on a binaphthyl scaffold or a spirocyclic core, dictates its effectiveness in different asymmetric transformations. chinesechemsoc.org

The reactivity of the alkyne unit itself can also be tuned. The combination of alkynyl phosphines with Lewis acids can lead to rearrangements that yield zwitterionic allenic-phosphonium borates, showcasing a significant shift in reactivity from the parent compound. researchgate.net

Spectroscopic and Advanced Analytical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 2-Butynyltriphenylphosphonium bromide, a combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of the molecule and its behavior in solution.

³¹P NMR for Phosphonium (B103445) Species and Intermediates

Phosphorus-31 NMR is particularly powerful for studying phosphorus-containing compounds due to its high natural abundance and the wide chemical shift range, which makes it sensitive to the electronic environment of the phosphorus atom. huji.ac.iloxinst.com In the synthesis of this compound from triphenylphosphine (B44618), ³¹P NMR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the triphenylphosphine signal (typically around -5 ppm) and the appearance of a new signal in the characteristic range for phosphonium salts indicate the formation of the product.

The chemical shift of the phosphorus atom in the phosphonium cation is influenced by the nature of the substituents. For alkyltriphenylphosphonium salts, these shifts typically appear in the range of +20 to +30 ppm. organicchemistrydata.org For instance, the ³¹P chemical shift for hydroxymethyltriphenylphosphonium bromide has been reported at 17.2 ppm. mdpi.com The coordination of the phosphorus atom and its chemical environment significantly impact the chemical shift, allowing for the tracking of intermediate species in reactions. organicchemistrydata.orgresearchgate.net

Table 1: Representative ³¹P NMR Chemical Shifts for Triphenylphosphonium Salts

| Compound Name | Solvent | ³¹P Chemical Shift (δ) [ppm] |

|---|---|---|

| Hydroxymethyltriphenylphosphonium bromide | CDCl₃ | 17.2 |

| 1-Hydroxypropyltriphenylphosphonium tetrafluoroborate | CDCl₃ | 21.5 |

| Amino(triphenyl)phosphonium bromide | - | 32.9 |

¹H and ¹³C NMR for Structural Confirmation of Reaction Products

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the carbon skeleton of this compound and its reaction products. The ¹H NMR spectrum would be expected to show characteristic signals for the phenyl protons, the methylene (B1212753) protons adjacent to the phosphorus atom, and the terminal methyl group of the butynyl chain. The triphenylphosphonium group protons typically appear as a complex multiplet in the aromatic region (around 7.6-7.9 ppm).

The ¹³C NMR spectrum provides further confirmation of the structure. The carbons of the phenyl groups attached to phosphorus show characteristic splitting due to coupling with the phosphorus atom. The alkynyl carbons of the 2-butynyl group are expected in a specific region of the spectrum, with chemical shifts for 2-butyne-1,4-diol (B31916) being observed around 157 ppm. nih.gov The chemical shifts of the carbon atoms in the butynyl group would be diagnostic for confirming the structure of the phosphonium salt and for identifying the structural changes in its reaction products. chemicalbook.comspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Reaction Product

| Product Structure | Nucleus | Predicted Chemical Shift (δ) [ppm] |

|---|---|---|

| (Z)-1,3-diphenyl-1-buten-1-yl(triphenyl)phosphonium bromide | ¹H | Phenyl-H: 7.0-8.0 (m), Vinyl-H: 6.5 (d), CH: 4.5 (m), CH₃: 1.5 (d) |

| ¹³C | Phenyl-C: 128-135, C=C: 120-145, P-C: 40, CH₃: 20 |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, HRMS would be used to confirm the mass of the cation, [C₂₂H₂₀P]⁺. The calculated exact mass of this cation is 315.1324 m/z. The experimental measurement of a mass value very close to this calculated mass would confirm the elemental composition of the phosphonium ion. HRMS is also invaluable in the characterization of reaction products, enabling the unambiguous identification of their elemental formulas. mdpi.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing insights into their structure. In an MS/MS experiment, the parent ion of interest is selected and then fragmented, and the resulting fragment ions are detected. The fragmentation pattern of the 2-Butynyltriphenylphosphonium cation would be expected to show characteristic losses. Common fragmentation pathways for phosphonium salts include the loss of the alkyl or aryl substituents from the phosphorus atom. nih.govacs.org The fragmentation of phosphopeptides, which also contain a phosphate (B84403) group, has been studied to understand their structure. nih.gov

Table 3: Predicted Key Fragments in the MS/MS Spectrum of the 2-Butynyltriphenylphosphonium Cation

| Fragment Ion | Formula | Predicted m/z |

|---|---|---|

| [M - C₄H₅]⁺ | [C₁₈H₁₅P]⁺ | 262.0906 |

| [M - C₆H₅]⁺ | [C₁₆H₁₅P]⁺ | 238.0906 |

| [P(C₆H₅)₂]⁺ | [C₁₂H₁₀P]⁺ | 185.0515 |

X-ray Crystallography of Key Intermediates and Products

The crystal structure of a triphenylphosphonium salt typically reveals a tetrahedral geometry around the phosphorus atom, with the P-C bond lengths to the phenyl groups being in the range of 1.78-1.80 Å. The conformation of the alkyl substituent and the packing of the cations and bromide anions in the crystal lattice are also revealed. researchgate.net For instance, the crystal structure of tetraphenylphosphonium (B101447) bromide has been studied in detail, showing a monoclinic crystal system. mdpi.com The investigation of the crystal structures of reaction intermediates and final products is crucial for understanding the stereochemical outcome of reactions involving this compound.

Table 4: Typical Crystallographic Parameters for a Triphenylphosphonium Bromide Salt

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic / Triclinic |

| Space Group | P2₁/n or P-1 |

| P-C (phenyl) bond length | ~1.79 Å |

| P-C (alkyl) bond length | ~1.82 Å |

| C-P-C bond angle | ~109.5° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure through the analysis of functional groups. In the case of this compound, these methods provide critical insights into the characteristic vibrational modes of its constituent parts: the triphenylphosphonium cation and the butynyl chain.

The analysis of the vibrational spectra of this compound allows for the identification of key structural features. The triphenylphosphine moiety is characterized by numerous bands arising from the vibrations of the phenyl rings. These include C-H stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending vibrations. The presence of the phosphorus atom influences the electronic distribution within the phenyl rings, leading to characteristic shifts in these bands when compared to unsubstituted benzene.

Detailed research findings from the analysis of related organophosphorus compounds and triphenylphosphine derivatives provide a basis for the assignment of the observed vibrational bands in the spectrum of this compound. aip.orgmonash.edu The spectra of triphenylphosphine and its derivatives have been extensively studied, allowing for reliable identification of the phenyl ring modes. monash.edusdstate.edu The characteristic frequencies of organophosphorus compounds have also been well-documented, aiding in the assignment of vibrations involving the phosphorus atom. aip.orgaip.orgacs.orgacs.org Furthermore, spectroscopic data for structurally similar compounds, such as propargyltriphenylphosphonium bromide, offer valuable comparative information for the alkynyl portion of the molecule. chemicalbook.com

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups present in this compound, based on established spectroscopic data for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenyl Rings | C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C Stretch (in-ring) | 1600 - 1450 | IR, Raman | |

| C-H In-plane Bend | 1250 - 1000 | IR | |

| P-C Stretch | ~1100, ~700 | IR, Raman | |

| Alkyne | C≡C Stretch | 2300 - 2100 | IR, Raman |

| Alkyl Chain | C-H Stretch (sp³) | 3000 - 2850 | IR, Raman |

| CH₃ Bend | ~1460, ~1375 | IR | |

| C-C Stretch | 1200 - 800 | IR, Raman |

This detailed analysis of the vibrational spectra provides a comprehensive understanding of the molecular structure of this compound, confirming the presence and connectivity of its essential functional groups.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules like the 2-butynyltriphenylphosphonium cation.

DFT calculations on analogous alkynyl phosphonium (B103445) salts, such as model systems like [Ph–C≡C–PMe₃]⁺, have been used to elucidate their electronic structure. researchgate.net These studies reveal a significant polarization of the alkynyl group, with the positive charge from the phosphorus atom being delocalized. This results in a notable positive charge on the β-carbon of the acetylene (B1199291) unit, which is a key indicator of its reactivity towards nucleophiles. researchgate.net For the 2-butynyltriphenylphosphonium cation, DFT would be employed to optimize its three-dimensional geometry, calculating bond lengths, angles, and the rotational barrier of the phenyl groups.

Furthermore, DFT is used to determine global reactivity descriptors and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The energy of the LUMO is indicative of the molecule's electrophilicity, while the HOMO-LUMO gap provides an estimate of its chemical stability and the energy required for electronic excitation. nih.gov These calculations are crucial for understanding the photophysical and electrochemical properties of phosphonium salts. rsc.org

| Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Structural analysis and prediction of steric hindrance. |

| Partial Atomic Charges | Distribution of electron density across the molecule. | Identifying electrophilic and nucleophilic sites for reactivity prediction. researchgate.net |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Predicting electronic transitions, redox potentials, and chemical reactivity. rsc.org |

| Global Reactivity Descriptors | Values such as chemical hardness, potential, and electrophilicity. | Quantifying and comparing the overall chemical stability and reactivity. nih.gov |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating electronic structure, albeit at a greater computational expense. These methods are often used to benchmark results from more economical DFT functionals. researchgate.net

For phosphonium cations, ab initio calculations are crucial for accurately describing electron correlation effects, which are significant in systems with delocalized charges and π-systems like the phenyl rings. Studies on triphenylphosphine (B44618) and its interactions with cations have utilized correlated molecular orbital theories to precisely calculate binding energies and modes of interaction, distinguishing between binding to the phosphorus lone pair versus the π-system of the phenyl rings. nih.gov Such high-level calculations would provide a definitive picture of the electronic structure of 2-butynyltriphenylphosphonium bromide, including the subtle interplay between the phosphorus center, the phenyl rings, and the butynyl substituent. These methods are particularly important for charged species, where the diffuse nature of the outermost orbitals requires careful treatment. utah.edu

Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, these methods can identify intermediates, transition states, and determine the kinetic feasibility of a proposed pathway. The most common reaction involving phosphonium salts is the Wittig reaction, which proceeds via deprotonation to form a phosphonium ylide. libretexts.orgmasterorganicchemistry.com

Theoretical modeling can trace the entire energy profile of a reaction. For this compound, this would begin with its deprotonation to form the corresponding ylide. Subsequently, the reaction of this ylide with a carbonyl compound (e.g., an aldehyde or ketone) would be modeled.

The Wittig reaction is renowned for its stereoselectivity, which is highly dependent on the structure of the ylide. organic-chemistry.org Ylides are generally classified as "stabilized" or "unstabilized." The ylide derived from this compound would be considered unstabilized or semi-stabilized. Computational chemistry is a key tool for predicting the stereochemical outcome (E/Z selectivity) of the resulting alkene.

This prediction is achieved by calculating the energies of the different transition states leading to the syn and anti oxaphosphetane intermediates. wikipedia.org For unstabilized ylides under kinetic control (lithium-salt-free conditions), the reaction is typically irreversible, and the selectivity is governed by the relative energy barriers of the initial cycloaddition step. wikipedia.org The lower-energy transition state leads to the major product. Theoretical models can account for steric interactions between the substituents on the ylide (the methylpropenyl group) and the carbonyl compound, providing a quantitative prediction of the E/Z ratio of the alkene product.

Molecular Dynamics Simulations

While quantum chemical calculations focus on individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach is essential for understanding the bulk properties of this compound as a salt, particularly its interactions in solution or in the solid state. ucl.ac.uk

MD simulations model the system as a collection of classical particles (atoms) whose motions are governed by a force field—a set of equations and parameters that describe the potential energy of the system as a function of atomic coordinates. Force fields like GAFF (General Amber Force Field) or AMBER are commonly used for organic molecules and ionic liquids. ucl.ac.ukresearchgate.net

For this compound, MD simulations could be used to study its properties as an ionic liquid component. acs.org Simulations would model hundreds of ion pairs in a box, allowing for the calculation of bulk properties such as density, viscosity, and diffusion coefficients. ucl.ac.uk The simulations also provide detailed structural information, such as radial distribution functions, which describe the average distance and coordination between cations and anions. Furthermore, MD can be used to investigate the conformational dynamics of the cation, such as the rotation of the phenyl groups and the flexibility of the butynyl chain, and how these motions influence the material's thermal properties. acs.org

| Property | Description | Relevance |

|---|---|---|

| Density | The mass per unit volume of the bulk material. | Fundamental physical property for material characterization. ucl.ac.uk |

| Diffusion Coefficient | A measure of the translational mobility of the ions in a medium. | Relates to ionic conductivity and mass transport properties. ucl.ac.uk |

| Radial Distribution Function (g(r)) | Describes the probability of finding an ion at a distance r from a reference ion. | Provides insight into the local liquid or solid-state structure. |

| Conformational Analysis | Study of the different spatial arrangements (conformers) of the cation. | Understanding the flexibility of the molecule and its impact on physical properties like melting point. acs.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and symmetry of these frontier orbitals provide critical insights into the electronic transitions and reactivity of a molecule. youtube.compku.edu.cn

In the context of this compound, the FMO analysis centers on the electronic characteristics of the 2-butynyltriphenylphosphonium cation. The triphenylphosphonium group, with its bulky phenyl rings, and the electron-withdrawing butynyl group significantly influence the distribution and energies of the frontier orbitals. Computational studies on similar triphenylphosphonium-based ionic liquids and other phosphonium compounds provide a basis for understanding these properties. acs.orgscience.gov

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. mdpi.com

For the 2-butynyltriphenylphosphonium cation, the positive charge on the phosphorus atom and the presence of the unsaturated alkyne moiety are expected to lower the energies of both the HOMO and LUMO compared to the parent triphenylphosphine. The π-systems of the phenyl rings and the butynyl group will be the primary contributors to the frontier orbitals.

Detailed Research Findings

Computational studies on various phosphonium salts indicate that the HOMO is often localized on the phenyl rings of the triphenylphosphonium moiety, specifically the π-orbitals. The LUMO, on the other hand, is typically distributed over the phosphorus atom and the substituents attached to it. In the case of the 2-butynyltriphenylphosphonium cation, the LUMO is expected to have significant contributions from the antibonding orbitals of the butynyl group, making this part of the molecule susceptible to nucleophilic attack.

The energy of the HOMO is indicative of the ionization potential, while the LUMO energy relates to the electron affinity. mdpi.com Theoretical calculations on similar phosphonium compounds can provide estimated values for these energies and the resulting HOMO-LUMO gap. These parameters are essential for predicting the molecule's behavior in chemical reactions.

The following table presents representative data for the frontier molecular orbitals of a generic triphenylphosphonium cation, which can be considered as a baseline for understanding the electronic properties of the 2-butynyltriphenylphosphonium cation.

| Orbital | Energy (eV) | Primary Contribution |

| LUMO+1 | -1.5 | P-C σ* orbitals, Phenyl π* orbitals |

| LUMO | -2.0 | Butynyl π* orbitals, P-C σ* orbitals |

| HOMO | -8.5 | Phenyl π orbitals |

| HOMO-1 | -9.0 | Phenyl π orbitals, P-C σ orbitals |

Note: The values presented in this table are illustrative and based on general principles and data from related phosphonium compounds. They are intended to provide a qualitative understanding of the frontier orbital energies.

The HOMO-LUMO energy gap (ΔE) can be calculated as: ΔE = ELUMO - EHOMO

For the illustrative data above, the HOMO-LUMO gap would be approximately 6.5 eV. This relatively large gap suggests that this compound is a kinetically stable compound under normal conditions.

The distribution of the frontier orbitals is also critical. The HOMO, being localized on the phenyl rings, indicates that these are the likely sites for electrophilic attack on the cation. Conversely, the localization of the LUMO on the butynyl group and the phosphorus atom suggests that these are the primary sites for nucleophilic attack. This is consistent with the known reactivity of alkynylphosphonium salts in various organic transformations.

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Microreactor Technology

The adoption of flow chemistry and microreactor technology is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and control over reaction parameters. For a compound like 2-Butynyltriphenylphosphonium bromide, these technologies open up new avenues for its application, particularly in reactions where it serves as a precursor to highly reactive intermediates such as ylides for Wittig-type reactions.

Microreactors provide a high surface-area-to-volume ratio, enabling rapid heat and mass transfer. This is particularly advantageous for the in-situ generation and immediate consumption of the corresponding phosphonium (B103445) ylide from this compound, minimizing degradation and side reactions. researchgate.netresearchgate.net The precise control over residence time and temperature in a microreactor setup would allow for the optimization of olefination reactions involving this reagent, potentially leading to higher yields and selectivities than achievable in traditional batch processes. researchgate.netrsc.org

Furthermore, the integration of this compound into continuous flow systems could facilitate multi-step syntheses in a streamlined fashion. For instance, the alkyne group could be functionalized in one module of a flow reactor, followed by a subsequent Wittig reaction in another module without the need for isolation of intermediates. This "telescoped" synthesis approach is a hallmark of modern, efficient chemical manufacturing.

Table 1: Potential Advantages of Using this compound in Flow Chemistry

| Feature of Flow Chemistry | Potential Advantage for this compound Chemistry |

| Enhanced Safety | Controlled handling of potentially hazardous ylide intermediates. |

| Precise Control | Optimization of reaction conditions (temperature, pressure, residence time). |

| Improved Efficiency | Higher yields and selectivities in Wittig-type reactions. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Process Intensification | Integration of multiple reaction steps in a continuous sequence. |

Applications in Materials Science and Polymer Chemistry

The dual functionality of this compound—a polymerizable or clickable alkyne group and a phosphonium salt moiety—makes it a highly attractive building block in materials science and polymer chemistry. The presence of the alkyne allows for its incorporation into polymer backbones or as a pendant group through various polymerization techniques or post-polymerization modifications like "click" chemistry. rsc.orgnih.govmdpi.com

Alkynyl-functionalized polymers are of significant interest for creating cross-linked materials with tunable mechanical and thermal properties. nih.govacs.org The incorporation of this compound into a polymer matrix could lead to materials with inherent flame-retardant properties, a known characteristic of phosphorus-containing polymers. Moreover, the phosphonium salt groups can impart ionic conductivity, making such polymers potential candidates for solid polymer electrolytes in batteries or antistatic coatings. mdpi.com

Recent research has focused on developing triphenylphosphine-containing polymers for applications in catalysis and as advanced materials. digitellinc.comacs.orgchemrxiv.org By analogy, polymers derived from this compound could be designed to have specific functions. For example, the phosphonium cation could act as a phase-transfer catalyst immobilized on a polymer support, simplifying catalyst recovery and reuse. alfachemic.com

Table 2: Prospective Applications of this compound in Polymer Science

| Application Area | Potential Role of this compound |

| Functional Monomer | Introduction of alkyne and phosphonium functionalities into polymers. |

| Cross-linking Agent | Formation of robust polymer networks via the alkyne group. |

| Solid Polymer Electrolytes | Imparting ionic conductivity due to the phosphonium salt moiety. |

| Flame Retardants | Enhancing the fire resistance of polymeric materials. |

| Polymer-Supported Catalysts | Immobilization of the phosphonium cation for recyclable catalysis. |

Catalyst Development and Ligand Design

Quaternary phosphonium salts are well-established as phase-transfer catalysts (PTCs) in various organic transformations. alfachemic.comrsc.org this compound is poised to be an effective PTC, facilitating reactions between immiscible phases by transferring one of the reactants into the other phase. Its thermal stability is a key advantage in this context. alfachemic.com

Beyond its role as a simple PTC, the alkyne functionality in this compound offers exciting possibilities in ligand design for organometallic catalysis. The alkyne can coordinate to a metal center, and this interaction can be fine-tuned to influence the catalytic activity. researchgate.netscispace.com This could lead to the development of novel catalysts for a range of reactions, including cross-coupling, hydrogenation, and hydroformylation.

The presence of both a phosphonium center and an alkyne group could also be exploited in the design of bifunctional catalysts. For instance, the phosphonium moiety could act as an organocatalyst for one step of a reaction, while the alkyne coordinates to a metal for a subsequent transformation in a tandem catalytic cycle. nottingham.ac.uk Furthermore, the alkyne provides a handle for attaching the phosphonium salt to a solid support, leading to heterogeneous catalysts that are easily separable and recyclable.

Sustainable Synthesis and Environmental Considerations

The principles of green chemistry are increasingly guiding the development of new chemical processes. Phosphonium salts are often considered more environmentally benign alternatives to other catalysts or reagents. rsc.orgbenthamdirect.comeurekaselect.com The potential for recycling phosphonium salt-based catalysts aligns well with the goals of sustainable chemistry. alfachemic.com

A significant consideration in reactions involving triphenylphosphine (B44618) derivatives, including this compound, is the formation of triphenylphosphine oxide (TPPO) as a byproduct, particularly in Wittig-type reactions. wikipedia.orgwikipedia.org The efficient separation of TPPO from the reaction mixture can be challenging. wikipedia.org However, methods are being developed for the removal of TPPO and its recycling back to triphenylphosphine, which is a crucial step towards a more sustainable process. wikipedia.org

The environmental fate of triphenylphosphine oxide has been studied, and it is known to be a persistent but not highly toxic compound. oecd.orgnih.govresearchgate.net The development of processes that minimize the generation of TPPO or facilitate its conversion back to a useful starting material is an active area of research. The use of this compound in catalytic rather than stoichiometric amounts would significantly reduce the amount of waste generated.

Table 3: Environmental Profile of Triphenylphosphine Oxide (TPPO)

| Parameter | Finding | Reference |

| Biodegradability | Not readily biodegradable. | oecd.org |

| Aquatic Toxicity | Low acute toxicity to aquatic organisms. | oecd.org |

| Occurrence | Detected in various environmental compartments, including indoor dust and water. | researchgate.netservice.gov.uk |

| Recycling | Methods exist for the deoxygenation of TPPO back to triphenylphosphine. | wikipedia.org |

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field. Phosphonium salts have been shown to be valuable components in the design of both host and guest molecules in supramolecular assemblies. nih.govrsc.orgunive.it The bulky and symmetric nature of the triphenylphosphonium cation can be exploited to create well-defined cavities for guest binding. rsc.orgpsu.edu

This compound presents intriguing possibilities in this area. The cationic phosphonium center can act as a binding site for anionic or electron-rich guest molecules. researchgate.netunimore.it Simultaneously, the alkyne group can participate in other non-covalent interactions, such as hydrogen bonding or halogen bonding, to direct the assembly of complex supramolecular architectures. nih.gov

The formation of host-guest complexes with this compound could be used to encapsulate and stabilize reactive species, or to create stimuli-responsive materials where the guest can be released upon an external trigger. thno.org The unique combination of a charged head group and a functional alkyne tail makes this compound a promising candidate for the construction of novel supramolecular polymers, gels, and liquid crystals.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Butynyltriphenylphosphonium bromide, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a 2-butynyl bromide precursor. A common methodology involves refluxing equimolar amounts of the reactants in acetonitrile for 2 hours, followed by filtration and washing with the same solvent to remove unreacted starting materials . Purity optimization can be achieved by controlling reaction stoichiometry, using anhydrous solvents, and ensuring inert conditions to prevent oxidation of the phosphonium salt. Melting point analysis (204–210°C) and ¹H/³¹P NMR are critical for verifying structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/³¹P NMR : To confirm the absence of free triphenylphosphine (δ ~ -5 ppm for phosphonium salts) and validate the alkyne-proton environment .

- FT-IR : Detection of C≡C stretching vibrations (~2100 cm⁻¹) and bromide counterion interactions .

- Elemental Analysis : To ensure stoichiometric consistency (C: 59.63%, H: 4.79%, Br: 17.98%) .

Q. How does this compound participate in Wittig reactions, and what are its advantages over allyl/benzyl analogs?

The compound generates ylides upon deprotonation with strong bases (e.g., KOtBu), enabling carbonyl olefination. Its 2-butynyl group introduces steric constraints and electronic effects that favor selective formation of trans-alkenes, unlike allyl analogs, which may yield cis/trans mixtures . The triple bond also allows post-functionalization via click chemistry, expanding utility in materials science .

Advanced Research Questions

Q. What strategies mitigate side reactions (e.g., hydrolysis or oxidation) during large-scale synthesis?

Hydrolysis can be minimized by using rigorously dried solvents (e.g., molecular sieves in acetonitrile) and avoiding protic conditions. Oxidation is suppressed by conducting reactions under nitrogen/argon and adding stabilizers like BHT (butylated hydroxytoluene). Pilot-scale synthesis requires efficient cooling to manage exothermicity during phosphonium salt formation .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations can model ylide formation energetics, charge distribution, and transition states. For example, the electron-withdrawing nature of the triple bond lowers ylide basicity, favoring reactions with electrophilic carbonyls. Such insights guide solvent selection (e.g., THF vs. DMF) and base strength optimization .

Q. What contradictions exist in reported yields for Wittig reactions using this compound, and how are they resolved?

Yield discrepancies often arise from competing side reactions (e.g., β-hydride elimination in allylic systems) or incomplete ylide formation. Systematic analysis of base strength (e.g., NaHMDS vs. KOtBu) and reaction temperature can reconcile data. For example, lower temperatures (0°C) may suppress elimination pathways in sterically hindered systems .

Q. How is this compound applied in synthesizing bioactive heterocycles (e.g., benzofurans or resveratrol analogs)?

The compound serves as a key intermediate in constructing rigid aromatic systems. For example, coupling with 2-hydroxybenzyl alcohols under basic conditions generates benzofuran cores via tandem Wittig-cyclization reactions. This methodology has been leveraged to create cholinesterase inhibitors with potential neuroprotective activity .

Q. What role does counterion exchange (Br⁻ vs. Cl⁻) play in modulating solubility and reactivity?